![molecular formula C15H16N2O3 B2668333 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione CAS No. 476308-94-8](/img/structure/B2668333.png)
1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a molecule that has piqued the interest of researchers in recent years for its potential. It belongs to the class of organic compounds known as 1,4-isoquinolinediones . These are isoquinoline derivatives carrying a C=O group at positions 1 and 4, respectively .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Molecular Structure Analysis
The molecular formula of this compound is C15H16N2O3 and its molecular weight is 272.304.Chemical Reactions Analysis
The hydroaminoalkylation reactions of ortho-chlorostyrenes with various secondary amines deliver the linear addition products with high regioselectivity . A combination of this reaction with a subsequent intramolecular Buchwald–Hartwig amination creates a new and simple two-step procedure that gives direct access to pharmacologically important 1,2,3,4-tetrahydroquinolines .Applications De Recherche Scientifique
Chemical Stability and Photodegradation Studies
Muszalska et al. (2015) conducted stress, accelerated, and photostability tests on derivatives of pyrrolo[3,4-c]pyridine-1,3-dione, noting their extreme instability in alkaline media, lability in acidic media, and stability in neutral media. The study highlights the photolability and the impact of structural modifications on chemical stability, particularly noting that the presence of the 1,3,4-tetraisoquinoline group increases susceptibility to photodegradation, while the introduction of a carbonyl group and a tetrafluoromethyl group to the phenyl ring stabilizes the molecule against hydrolysis and oxidation but increases sensitivity to light (Muszalska et al., 2015).
Synthetic Protocols for Derivatives
Lu and Shi (2007) described a Lewis acid-catalyzed reaction to produce pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively, demonstrating the utility of these compounds in synthetic chemistry and their potential application in creating complex organic molecules (Lu & Shi, 2007).
Redox-Annulations and Functionalization
Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, showcasing the application of these derivatives in creating ring-fused structures which can be further oxidized or reduced to various functional groups, highlighting the versatility of these compounds in synthetic organic chemistry (Kang et al., 2015).
Novel Synthetic Routes
Boudriga et al. (2019) developed a multicomponent 1,3-dipolar cycloaddition reaction to access novel dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones. This study exemplifies the innovative synthetic routes enabled by these compounds, providing access to complex heterocyclic structures with potential biological activity (Boudriga et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-5-6-14(19)17(13)10-15(20)16-8-7-11-3-1-2-4-12(11)9-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHSLBHNQYLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)
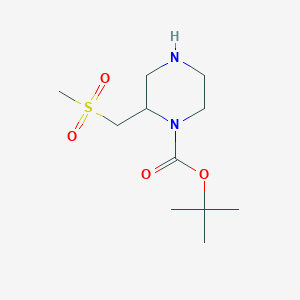
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2668253.png)
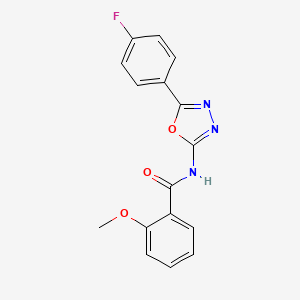
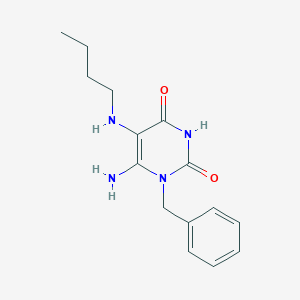
![3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2668259.png)
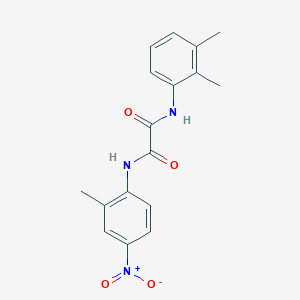
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668262.png)
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2668265.png)
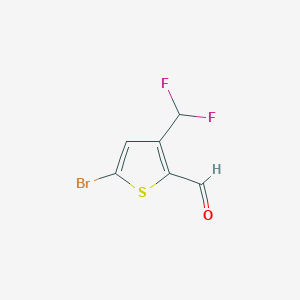
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2668270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)
![{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2668273.png)